Ro-3306

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ro 3306 es un inhibidor selectivo, ATP-competitivo y permeable a las células de la cinasa dependiente de ciclina 1 (CDK1). CDK1 es una proteína reguladora crucial que controla la transición de la fase G2/M del ciclo celular. Ro 3306 ha mostrado una potente actividad antitumoral en múltiples modelos preclínicos, lo que lo convierte en un compuesto valioso en la investigación del cáncer .

Aplicaciones Científicas De Investigación

Ro 3306 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Ro 3306 ha mostrado una actividad antitumoral significativa en células de cáncer de ovario y modelos de ratones transgénicos.

Estudios del ciclo celular: Ro 3306 se utiliza para sincronizar las células en el límite de la fase G2/M, lo que permite a los investigadores estudiar la progresión del ciclo celular y la mitosis.

Investigación bioquímica: El compuesto se utiliza para estudiar el papel de CDK1 en varios procesos celulares, incluida la reparación del ADN y la regulación del ciclo celular.

Mecanismo De Acción

Ro 3306 ejerce sus efectos inhibiendo selectivamente CDK1. CDK1 forma un complejo bipartito con ciclina B, que fosforila varios sustratos involucrados en la ruptura de la envoltura nuclear, la condensación de los cromosomas, el ensamblaje del huso mitótico y la activación del punto de control del ensamblaje del huso. Al inhibir CDK1, Ro 3306 detiene efectivamente las células en la fase G2/M, lo que lleva al arresto del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Ro-3306 is a selective cyclin-dependent kinase (CDK1) inhibitor . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Cellular Effects

This compound significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound involves binding to the ATP pocket of CDK1 . It enhances downstream p53 signaling . This compound also affects the expression of cell cycle inhibitory and apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, the treatment of cells with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The treatment of mice with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Metabolic Pathways

This compound is involved in the cell cycle regulatory pathway, specifically controlling the G2/M phase transition of the cell cycle . It interacts with cyclin B and affects the phosphorylation of a spectrum of substrates .

Transport and Distribution

This compound is an ATP-competitive inhibitor, suggesting that it may be transported into cells via mechanisms similar to those used for ATP . Once inside the cell, it binds to the ATP pocket of CDK1 .

Subcellular Localization

This compound localizes to the mitotic spindle during mitosis . This localization is critical for its role in coordinating nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Métodos De Preparación

Ro 3306 se puede sintetizar mediante una serie de reacciones químicas que involucran reactivos y condiciones específicasLas condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

Ro 3306 sufre varias reacciones químicas, que incluyen:

Oxidación: Ro 3306 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir para producir formas reducidas con diferentes propiedades químicas.

Sustitución: Ro 3306 puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .

Comparación Con Compuestos Similares

Ro 3306 es único en su alta selectividad para CDK1 en comparación con otras cinasas dependientes de ciclina. Compuestos similares incluyen:

Purvalanol A: Otro inhibidor de CDK con una especificidad más amplia, que afecta a múltiples CDK.

Roscovitina: Un inhibidor de CDK que se dirige a CDK1, CDK2 y CDK5.

Flavopiridol: Un inhibidor pan-CDK con actividad contra CDK1, CDK2, CDK4 y CDK9. Ro 3306 destaca por su mayor selectividad para CDK1, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de CDK1 y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

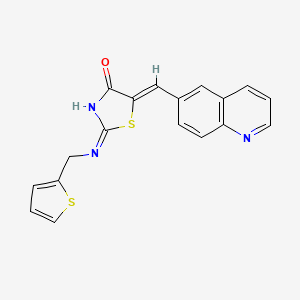

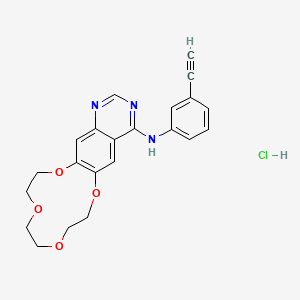

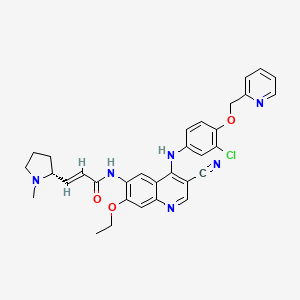

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMRFUGOINFDQ-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of Ro-3306?

A1: this compound specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]

Q2: How does this compound interact with CDK1?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]

Q3: What are the downstream effects of CDK1 inhibition by this compound?

A3: this compound-mediated CDK1 inhibition leads to:

- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]

- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]

- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]

- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]

Q4: Does this compound affect the expression of CDK1 itself?

A4: While this compound primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]

Q5: What are the in vitro effects of this compound on cancer cells?

A5: this compound exhibits anti-tumorigenic effects in various cancer cell lines, including:

- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]

- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]

- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]

Q6: What are the in vivo effects of this compound in preclinical models?

A6: Studies using xenograft mouse models demonstrate:

- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]

- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]

Q7: Are there any observed side effects of this compound in preclinical studies?

A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []

Q8: What are the potential therapeutic applications of this compound?

A8: Given its anti-tumorigenic effects, this compound holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]

Q9: What are the limitations of using this compound?

A9: Despite its potential, limitations include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

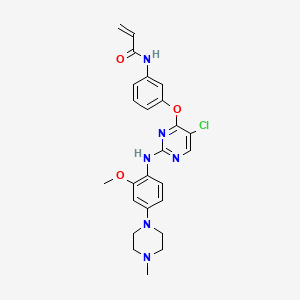

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)